Bis(2,4-dinitrofenilhidrazona) de glutaraldehído

Descripción general

Descripción

Synthesis Analysis

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is synthesized through a reaction involving glutaraldehyde (GLA) and 2,4-dinitrophenylhydrazine (DNPH), forming GLA-DNPhydrazone derivatives. A noted challenge in its synthesis is the formation of three geometric isomers due to the presence of two C=N double bonds, complicating analytical measurements. To address this, methods such as reductive amination using 2-picoline borane have been applied, transforming the C=N double bond into a more stable C-N single bond, thereby overcoming analytical errors caused by the presence of geometric isomers (Uchiyama et al., 2012).

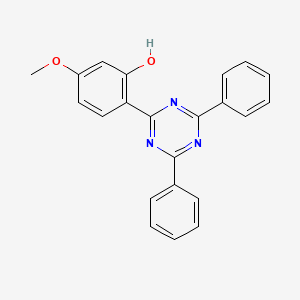

Molecular Structure Analysis

The molecular structure of glutaraldehyde bis(2,4-dinitrophenylhydrazone) and its derivatives can be complex due to the potential for isomer formation. Advanced analytical techniques, such as NMR and LC-APCI-MS, are crucial for confirming the structure of synthesized derivatives and understanding the behavior of glutaraldehyde in these reactions. The incorporation of glutaraldehyde into various substrates, such as pericardial tissue, has been quantified using high-performance liquid chromatography, highlighting its reactivity and utility in cross-linking applications (Hughes et al., 1994).

Chemical Reactions and Properties

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) undergoes various chemical reactions, emphasizing its role as a versatile crosslinker. The chemistry of glutaraldehyde/amino reactions is complex and involves the formation of heterocycles, intra- and inter-molecular enzyme crosslinks, and its use in the production of cross-linked enzyme aggregates (CLEAs). These reactions are instrumental in biocatalyst design, demonstrating glutaraldehyde's significant role in enzyme immobilization and stabilization (Barbosa et al., 2014).

Physical Properties Analysis

The physical properties of glutaraldehyde bis(2,4-dinitrophenylhydrazone), such as solubility and stability, are crucial for its application in various scientific domains. For instance, the reduced form of glutaraldehyde DNPhydrazone derivatives, like DNPPA, exhibits excellent solubility and stability, which are essential attributes for their use in analytical and preparative chemistry. The solubility and stability parameters facilitate the application of these compounds in high-performance liquid chromatography and other analytical methodologies.

Chemical Properties Analysis

The chemical behavior of glutaraldehyde in aqueous solutions and its reactivity with proteins are key aspects of its chemical properties. Glutaraldehyde can exist in various forms in solution, influencing its reactivity towards amino groups in proteins. This reactivity is pivotal for cross-linking proteins, immobilizing enzymes, and preparing biocatalysts. The ability to form stable cross-links with proteins makes glutaraldehyde a valuable tool in biochemistry and materials science, impacting the development of bioprostheses and drug delivery matrices (Jayakrishnan & Jameela, 1996).

Aplicaciones Científicas De Investigación

Estándar Analítico para Análisis Ambiental

El Bis(2,4-dinitrofenilhidrazona) de glutaraldehído se utiliza como estándar analítico en el análisis ambiental {svg_1}. Se utiliza para detectar y cuantificar la presencia de ciertas sustancias en el medio ambiente. Esta aplicación es crucial para el control de la contaminación ambiental y garantizar el cumplimiento de las normas ambientales {svg_2}.

Determinación de las Razones de Isómeros Geométricos

Este compuesto se utiliza en la determinación de las razones de isómeros geométricos {svg_3}. Esto es importante en el estudio de las reacciones químicas y la síntesis de nuevos compuestos, ya que la estructura y la disposición de los átomos en una molécula pueden afectar significativamente sus propiedades y reactividad {svg_4}.

Aminación Reductiva

El this compound se utiliza en el proceso de aminación reductiva {svg_5}. Este es un método utilizado para convertir un grupo carbonilo en un grupo amina, que es un paso clave en la síntesis de muchos compuestos orgánicos {svg_6}.

Cromatografía Líquida de Alta Eficiencia (HPLC)

Este compuesto se utiliza en Cromatografía Líquida de Alta Eficiencia (HPLC) para el análisis de aldehídos y cetonas {svg_7}. HPLC es una técnica en química analítica utilizada para separar, identificar y cuantificar cada componente en una mezcla {svg_8}.

Cromatografía Líquida de Ultra Alta Eficiencia (UHPLC)

El derivado DNPH de glutaraldehído se utiliza en Cromatografía Líquida de Ultra Alta Eficiencia (UHPLC) para el análisis de aldehídos y cetonas {svg_9}. UHPLC es una técnica relativamente nueva que proporciona mejoras significativas en la resolución, la velocidad y la sensibilidad en comparación con HPLC {svg_10}.

Monitoreo de la Calidad del Aire

El this compound se utiliza en el monitoreo de la calidad del aire. Se utiliza para detectar y cuantificar aldehídos y cetonas, que son contaminantes del aire significativos emitidos desde varias fuentes, como los gases de escape de los automóviles o el humo del tabaco {svg_11}.

Safety and Hazards

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Mecanismo De Acción

Target of Action

Glutaraldehyde bis(2,4-dinitrophenylhydrazone), also known as Glutaraldehyde (DNPH Derivative), is a complex compound used in various analytical and environmental applications

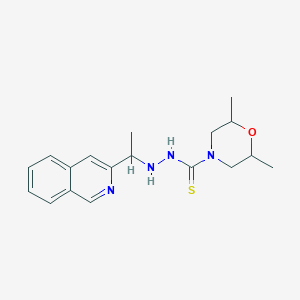

Mode of Action

The compound is known to form through the reaction of glutaraldehyde with 2,4-dinitrophenylhydrazine (DNPH), resulting in a quaternary bis-derivative . This derivative forms three geometric isomers (E–E, E–Z, and Z–Z) as a result of the two C=N double bonds .

Biochemical Pathways

It’s known that the compound is used in analytical chemistry, particularly in environmental analysis .

Result of Action

The compound is used in analytical chemistry for the measurement of glutaraldehyde . The amination reaction of Glutaraldehyde–DNPhydrazones with 2-picoline borane results in the formation of N-(2,4-dinitrophenyl)-1-piperidinamine (DNPPA) . DNPPA is very stable and has excellent solubility in acetonitrile .

Action Environment

It’s used in environmental analysis, indicating its stability and efficacy in various environmental conditions .

Análisis Bioquímico

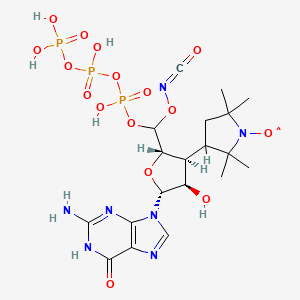

Biochemical Properties

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) plays a significant role in biochemical reactions, particularly in the detection and quantification of aldehydes and ketones. It interacts with enzymes such as aldehyde dehydrogenase and proteins that contain reactive carbonyl groups. The nature of these interactions involves the formation of hydrazone derivatives, which are stable and can be easily detected using spectrophotometric methods . This compound is also used in the study of protein carbonylation, a marker of oxidative stress in cells.

Cellular Effects

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) affects various types of cells and cellular processes. It influences cell function by reacting with cellular aldehydes and ketones, leading to the formation of stable hydrazone derivatives. This reaction can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux .

Molecular Mechanism

The molecular mechanism of action of glutaraldehyde bis(2,4-dinitrophenylhydrazone) involves its ability to form covalent bonds with aldehydes and ketones. This binding interaction leads to the formation of hydrazone derivatives, which are stable and can be detected using various analytical techniques. The compound can inhibit or activate enzymes by modifying their reactive carbonyl groups, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glutaraldehyde bis(2,4-dinitrophenylhydrazone) can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where the compound’s stability and degradation products can influence cellular processes .

Dosage Effects in Animal Models

The effects of glutaraldehyde bis(2,4-dinitrophenylhydrazone) vary with different dosages in animal models. At low doses, the compound can effectively form hydrazone derivatives without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

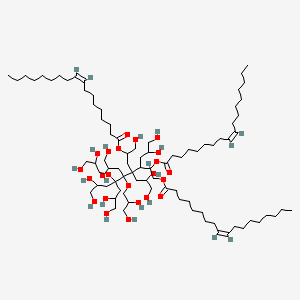

Metabolic Pathways

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is involved in metabolic pathways that include the interaction with enzymes such as aldehyde dehydrogenase. The compound can affect metabolic flux by inhibiting or modifying the activity of these enzymes. This interaction can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, glutaraldehyde bis(2,4-dinitrophenylhydrazone) is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function within the cell .

Subcellular Localization

The subcellular localization of glutaraldehyde bis(2,4-dinitrophenylhydrazone) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound can impact its activity and function, including its ability to form hydrazone derivatives with reactive carbonyl groups .

Propiedades

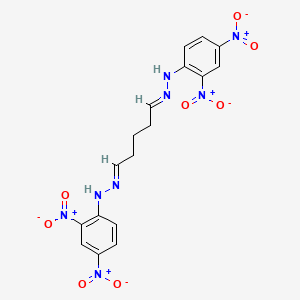

IUPAC Name |

N-[(E)-[(5E)-5-[(2,4-dinitrophenyl)hydrazinylidene]pentylidene]amino]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8O8/c26-22(27)12-4-6-14(16(10-12)24(30)31)20-18-8-2-1-3-9-19-21-15-7-5-13(23(28)29)11-17(15)25(32)33/h4-11,20-21H,1-3H2/b18-8+,19-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUJHIMXYLFORD-GCBPPVMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCCC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCC/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5085-07-4 | |

| Record name | Glutaraldehyde bis(2,4-dinitrophenyl-hydrazone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.